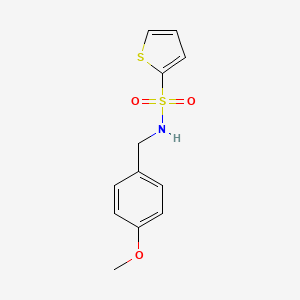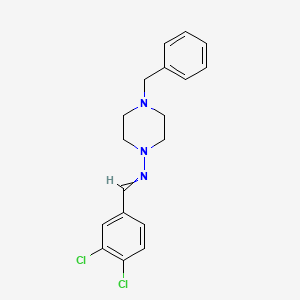![molecular formula C22H30N2O3 B5664335 3-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5664335.png)
3-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}-6-methyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of molecules that exhibit a broad range of biological activities, including antihypertensive, antimicrobial, and potentially muscarinic agonistic effects. The presence of the diazaspiro[4.5]decane core, combined with a chromenone moiety, suggests a complex interaction with biological targets, likely mediated by the compound's ability to interact with various receptors and enzymes due to its structural features.
Synthesis Analysis
The synthesis of compounds related to the specified molecule often involves multi-step organic reactions, including the formation of diazaspirodecanone rings and the attachment of substituted chromen-4-one groups. Techniques such as reductive amination, cycloaddition reactions, and the use of focused microwave irradiation for solvent-free conditions are common in the synthesis of these compounds. These methods highlight the complexity and the synthetic challenges in accessing such molecules, which are designed to optimize biological activity while minimizing undesirable properties.
Molecular Structure Analysis
The molecular structure of compounds similar to the specified molecule has been characterized by various spectroscopic techniques, including IR, NMR (both ^1H and ^13C), and mass spectroscopy. X-ray crystallography has also been employed to determine the crystalline and molecular structures, revealing important aspects such as the conformations of the isoxazolidine rings and the overall 3D arrangement of the molecule, which are crucial for its biological activity.
Chemical Reactions and Properties
The chemical reactivity of these compounds often involves interactions with nitriles, phosphorus ylides, and secondary amines, leading to a variety of structural modifications. These reactions are indicative of the compound's versatility in chemical transformations, which can be leveraged to enhance or modify its pharmacological profile.
Physical Properties Analysis
While specific physical properties of the exact compound were not detailed, related compounds typically possess characteristics that influence their pharmacokinetic profiles, such as solubility, melting points, and stability. These properties are essential for determining the compound's suitability for further development as a therapeutic agent.
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical entities and stability under various conditions, are critical for understanding the potential applications and limitations of these compounds. The presence of functional groups such as methoxy, ethoxy, and the chromenone moiety play a significant role in defining these properties, influencing both the compound's biological activity and its interaction with the biological milieu.
- Synthesis and antihypertensive activity of diazaspirodecanones (Caroon et al., 1981).
- Reactions and structural analysis of diazaspiro nona and deca derivatives (Farag et al., 2008).
- Comparative studies on the reactivity of diazaspiro[4.5]decane derivatives (Oh & Kohn, 1992).
Propriétés
IUPAC Name |
3-[[9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decan-2-yl]methyl]-6-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-17-4-5-20-19(12-17)21(25)18(14-27-20)13-24-9-7-22(16-24)6-3-8-23(15-22)10-11-26-2/h4-5,12,14H,3,6-11,13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHPRUVKMDNMDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)CN3CCC4(C3)CCCN(C4)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-cyclohexyl-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5664263.png)

![N-[3-(acetylamino)phenyl]-4-fluorobenzamide](/img/structure/B5664283.png)

![1-benzyl-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-1,4-diazepan-6-ol](/img/structure/B5664305.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl]acetamide](/img/structure/B5664310.png)
![1,1',3',5'-tetramethyl-5-[3-methyl-1-(1-methylpiperidin-4-yl)-1H-1,2,4-triazol-5-yl]-1H,1'H-3,4'-bipyrazole](/img/structure/B5664315.png)

![2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5664324.png)
![5-[(3-methyl-2-thienyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5664326.png)
![1-cyclopentyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinecarboxamide](/img/structure/B5664333.png)
![4-[(4-methyl-5-{1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5664348.png)
![N-[(5-chloro-2-thienyl)methyl]-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5664355.png)
![9-(2-ethylisonicotinoyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5664365.png)